![molecular formula C21H12BrFN4O3S B2662334 N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide CAS No. 1251558-41-4](/img/no-structure.png)

N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

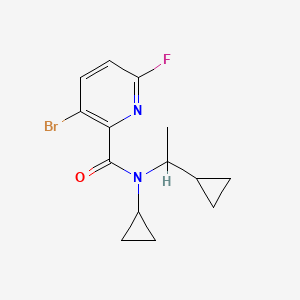

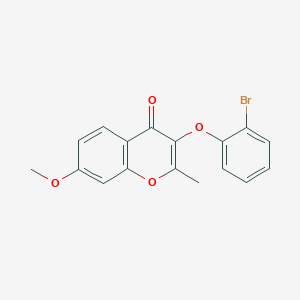

“N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “this compound” involves various methods . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using X-ray diffraction . The crystal structure of the catalytic domain of MMP-13 complexed with this compound has been reported .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .科学的研究の応用

Synthesis and Pharmacological Applications

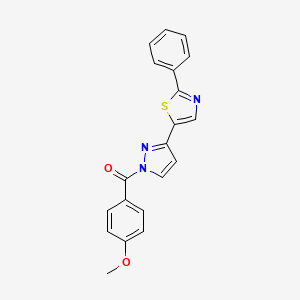

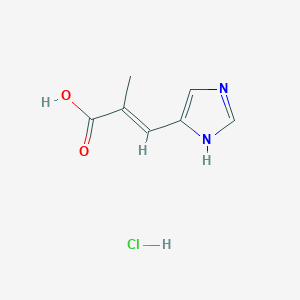

Research on compounds structurally similar to N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide focuses on the synthesis of novel heterocyclic compounds with potential pharmacological properties. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities, suggesting that similar structural compounds might also possess pharmacological benefits (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anti-Angiogenic and DNA Cleavage Activities

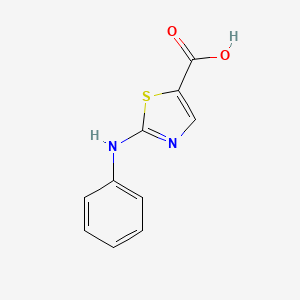

Compounds with structures akin to the one have been evaluated for their anti-angiogenic properties and DNA cleavage abilities. Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. This indicates potential applications in cancer research and therapeutic development (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

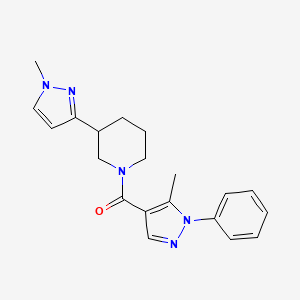

Molecular Dynamic Simulation and Corrosion Inhibition

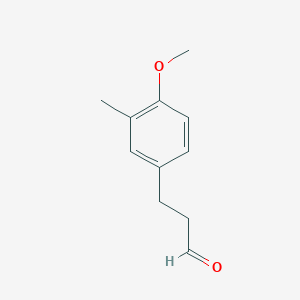

Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to explore the corrosion inhibition properties of piperidine derivatives on iron. Their findings reveal the potential use of similar compounds in materials science, particularly in preventing metal corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Cytotoxic Activity Against Cancer Cells

Research by Hassan et al. (2014) into pyrazolo[1,5-a]pyrimidine derivatives showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This suggests that structurally related compounds, like this compound, could be explored for their anticancer potential (Hassan, Hafez, & Osman, 2014).

作用機序

The mechanism of action of pyrimidine derivatives like “N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide” is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

将来の方向性

Future research on “N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide” and similar compounds could focus on their potential as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide involves the reaction of 3-methoxybenzylamine with 2-chloro-6-methylthieno[2,3-d]pyrimidine-5-carboxylic acid, followed by the addition of piperidine and subsequent deprotection of the amine group.", "Starting Materials": [ "3-methoxybenzylamine", "2-chloro-6-methylthieno[2,3-d]pyrimidine-5-carboxylic acid", "piperidine", "protecting reagents" ], "Reaction": [ "Protection of the carboxylic acid group of 2-chloro-6-methylthieno[2,3-d]pyrimidine-5-carboxylic acid using a suitable protecting reagent", "Reaction of the protected 2-chloro-6-methylthieno[2,3-d]pyrimidine-5-carboxylic acid with 3-methoxybenzylamine in the presence of a coupling agent such as EDCI or HATU to form the corresponding amide", "Addition of piperidine to the amide to form the piperidine derivative", "Deprotection of the amine group using a suitable deprotecting reagent to yield the final product, N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide" ] } | |

CAS番号 |

1251558-41-4 |

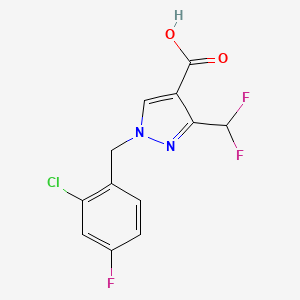

分子式 |

C21H12BrFN4O3S |

分子量 |

499.31 |

IUPAC名 |

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H12BrFN4O3S/c22-13-3-1-12(2-4-13)19-24-17(30-25-19)11-26-16-9-10-31-18(16)20(28)27(21(26)29)15-7-5-14(23)6-8-15/h1-10H,11H2 |

InChIキー |

JCIUFETZVLCSCC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4)Br |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662254.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2662256.png)

![Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2662261.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2662267.png)

![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2662268.png)